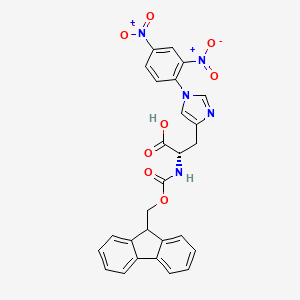
Fmoc-His(DNP)-OH
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “Fmoc-His(DNP)-OH” involves the use of Fmoc Solid Phase Peptide Synthesis (SPPS), a method that has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules . The SPPS method involves the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation, and the cleavage process .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-His(DNP)-OH” include the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Wissenschaftliche Forschungsanwendungen
Enhanced Nanoassembly-Incorporated Antibacterial Composite Materials
The development of antibacterial and anti-inflammatory materials benefits from the use of Fmoc-decorated self-assembling building blocks. Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies, for instance, have shown promising antibacterial capabilities, highlighting the role of Fmoc-protected amino acids in creating enhanced composite materials for biomedical applications (Schnaider et al., 2019).
Synthesis and Peptide Assembly
Fmoc-His(DNP)-OH and its analogs play a crucial role in solid-phase peptide synthesis (SPPS), minimizing racemization and improving yield and purity of the peptides. This application underscores the importance of Fmoc-protected amino acids in peptide chemistry, offering a pathway to synthesize peptides with minimal side reactions (Mergler et al., 2001).
Drug Delivery and Hydrogel Formation
Fmoc-protected amino acids, including Fmoc-His(DNP)-OH, are instrumental in forming hydrogels, which serve as drug delivery vehicles and scaffolds for tissue engineering. These materials provide a biocompatible matrix for controlled drug release and cell growth, illustrating the compound's utility in creating functional biomaterials for medical applications (Tiwari et al., 2020).
Supramolecular Gels for Biomedical Applications
Fmoc-functionalized amino acids are used to develop supramolecular hydrogels with inherent biocompatible and biodegradable properties. These gels are explored for their antimicrobial activity, further demonstrating the versatility of Fmoc-protected amino acids in creating innovative materials for medical and pharmaceutical applications (Croitoriu et al., 2021).
Advanced Material Synthesis
The synthesis of amino acid-based hydrogels and nanomaterials underscores the role of Fmoc-protected amino acids in materials science. These compounds facilitate the formation of stable, functional materials with potential applications ranging from biomedical engineering to nanotechnology, highlighting the broad utility of Fmoc-His(DNP)-OH in scientific research (Roy & Banerjee, 2011).
Safety and Hazards
The safety data sheet for a similar compound, “Fmoc-His(Trt)-OH”, indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use appropriate personal protective equipment when handling this compound .
Zukünftige Richtungen
The future directions for “Fmoc-His(DNP)-OH” could involve the construction or design of various new synthetic Fmoc-based low molecular weight organic gelators for several potential applications . The pH-controlled ambidextrous gelation of Fmoc-K (Fmoc) demonstrates the benefit of a second Fmoc moiety in inducing gelation in a low molecular weight gelator .
Wirkmechanismus
Target of Action
Fmoc-His(DNP)-OH, like other Fmoc-modified amino acids and short peptides, primarily targets the process of self-assembly in biological systems . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making these compounds useful in various applications .
Mode of Action
The mode of action of Fmoc-His(DNP)-OH involves interactions with its targets that lead to changes in their behavior. The compound’s hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by Fmoc-His(DNP)-OH are primarily those involved in the self-assembly of biological structures. The compound’s unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides .
Eigenschaften
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O8/c33-26(34)23(11-16-13-30(15-28-16)24-10-9-17(31(36)37)12-25(24)32(38)39)29-27(35)40-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,15,22-23H,11,14H2,(H,29,35)(H,33,34)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADTWOVRWZDGHL-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441946 | |
| Record name | 1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(DNP)-OH | |
CAS RN |
83999-94-4 | |
| Record name | 1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




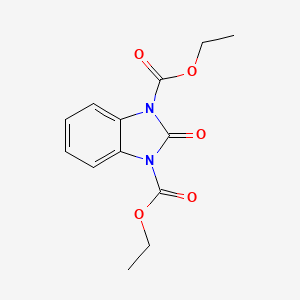

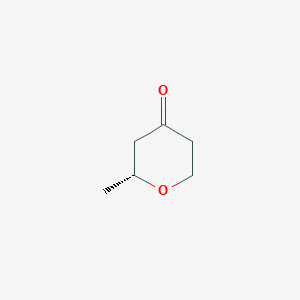


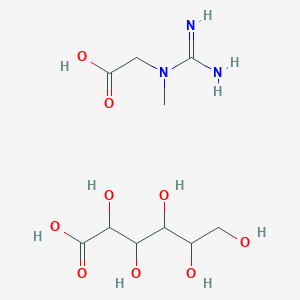
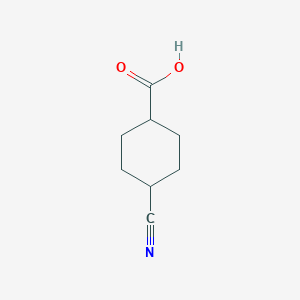


![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)
